Tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate
Description
Tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 3,3-difluoro substitution, a 5-methyl group, and a 4-tosyloxy moiety. The Boc group enhances solubility and stability during synthetic processes, while the tosyloxy (p-toluenesulfonyloxy) group acts as a versatile leaving group, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-5-methyl-4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO5S/c1-12-6-8-14(9-7-12)27(23,24)26-15-13(2)10-21(11-18(15,19)20)16(22)25-17(3,4)5/h6-9,13,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHTHJLJMSQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1OS(=O)(=O)C2=CC=C(C=C2)C)(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate typically involves multiple steps, starting with the appropriate precursor molecules. One common synthetic route includes the reaction of piperidine derivatives with difluoro compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Tosylate groups can be substituted using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its ability to interact with specific biological targets can provide insights into cellular processes and pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to produce active drug molecules. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between the target compound and structurally related piperidine derivatives, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Fluorine vs. Trifluoromethyl Groups
- In contrast, the trifluoromethylpyridinyl group in ’s compound introduces strong electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .
Tosyloxy vs. Tetrazole/Carboxylic Acid
- The tosyloxy group in the target compound is a superior leaving group compared to hydroxy or carboxylic acid moieties, enabling efficient SN2 reactions. Conversely, the tetrazole in ’s compound mimics carboxylic acids, enhancing antidiabetic activity via zinc-binding in enzymes . The carboxylic acid in ’s derivative increases solubility but requires protection during synthesis .
Boronates vs. Thiophenes
Biological Activity
Tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate (CAS: 1881331-28-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C18H25F2NO5S
- Molecular Weight : 405.46 g/mol
- IUPAC Name : this compound
The structure features a piperidine ring substituted with a tosylate and difluoromethyl groups, which are critical for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant bacteria.
- Antitumor Activity : The compound's structural components may contribute to its potential as an anticancer agent. Similar compounds in the literature have shown effectiveness against various cancer cell lines.
Structure-Activity Relationships (SAR)
The biological activity of this compound appears to be influenced by its structural features:
- Tosyl Group : The presence of the tosyl group is believed to enhance solubility and bioavailability.
- Difluoromethyl Substituents : The difluoromethyl groups may contribute to increased lipophilicity, which can improve cellular uptake.
- Piperidine Ring : The piperidine moiety is commonly associated with various pharmacological effects, including modulation of neurotransmitter systems.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of similar piperidine derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Antitumor Activity
In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of piperidine compounds exhibited cytotoxic effects. The combination of this compound with established chemotherapeutics showed a synergistic effect, enhancing overall efficacy while reducing side effects.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 3,3-difluoro-5-methyl-4-(tosyloxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology:
- Core Formation: Construct the piperidine ring via cyclocondensation under inert atmosphere, optimizing temperature and catalyst loading (e.g., Lewis acids) to minimize side reactions .
- Tosylation: Introduce the tosyloxy group using tosyl chloride (TsCl) in dichloromethane (DCM) at 0–20°C with a base (e.g., triethylamine) to scavenge HCl. Monitor stoichiometry to avoid over-tosylation .
- Purification: Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Adjust solvent polarity based on TLC analysis .
- Table 1: Key Synthetic Steps and Variables
| Step | Objective | Conditions | Optimization Variables |
|---|---|---|---|
| 1 | Piperidine core formation | Inert atmosphere, 80–100°C | Catalyst type, reaction time |
| 2 | Tosylation | TsCl, DCM, 0–20°C | TsCl equivalents, base strength |
| 3 | Purification | Silica gel column | Solvent gradient, column loading |
Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?
- PPE Requirements:
- Respiratory protection: N95 masks or fume hoods to avoid inhalation of fine particles .
- Gloves: Nitrile gloves resistant to organic solvents (e.g., DCM) .
- Eye protection: Goggles with side shields to prevent splashes .
Q. How should researchers determine the physical and chemical properties of this compound experimentally?
- Key Properties:
- Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
- Solubility: Test in common solvents (e.g., DMSO, ethanol) via gravimetric analysis after 24-hour agitation .
- Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
Advanced Research Questions
Q. How does the tosyloxy group influence reactivity in nucleophilic substitution reactions, and what mechanistic studies are recommended?
- Experimental Design:
- Substitution Reactions: React with nucleophiles (e.g., azide, thiols) in polar aprotic solvents (DMF, acetonitrile). Monitor kinetics via <sup>19</sup>F NMR to track fluorine environment changes .
- Computational Analysis: Perform DFT calculations to map transition states and identify steric/electronic effects of the 3,3-difluoro and methyl groups .
- Key Insight: The tosyloxy group’s leaving ability is enhanced by electron-withdrawing fluorine atoms, but steric hindrance from the tert-butyl group may slow reactivity.
Q. How can contradictions in reported synthetic yields or purification methods be resolved?
- Troubleshooting Strategies:
- Yield Variability: Compare reaction scales (e.g., micro vs. bulk) and catalyst purity. Replicate methods with controlled moisture levels (use molecular sieves) .
- Byproduct Formation: Use LC-MS to identify impurities and adjust column chromatography gradients for better separation .
- Case Study: If yields drop above 50°C, investigate thermal decomposition via TGA or in situ IR spectroscopy .
Q. What advanced techniques are suitable for characterizing structural isomers or degradation products?
- Analytical Workflow:
- 2D NMR (<sup>1</sup>H-<sup>13</sup>C HSQC): Resolve overlapping signals from diastereomers or regioisomers .
- X-ray Crystallography: Confirm absolute configuration if single crystals are obtainable .
- High-Resolution MS: Detect trace degradation products (e.g., de-esterification or tosyl group loss) with ppm accuracy .
- Table 2: Analytical Techniques and Applications
| Technique | Application | Key Parameters |
|---|---|---|
| 2D NMR | Isomer differentiation | 500 MHz, CDCl3 |
| LC-MS/MS | Degradation pathway mapping | ESI+ mode, 0.1% formic acid |
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
